2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
Overview
Description
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, two phenyl groups, and a pyranium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate typically involves the reaction of 4,6-diphenylpyran-2-one with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate exerts its effects involves interactions with various molecular targets The ethoxycarbonyl group can participate in esterification reactions, while the pyranium ring can engage in electrophilic aromatic substitution
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyran-2-one: A precursor in the synthesis of the target compound.
Ethyl chloroformate:
Trifluoromethanesulfonic acid: Utilized in the final step of the synthesis.
Uniqueness
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4,6-diphenylpyrylium-2-carboxylate;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3.CHF3O3S/c1-2-22-20(21)19-14-17(15-9-5-3-6-10-15)13-18(23-19)16-11-7-4-8-12-16;2-1(3,4)8(5,6)7/h3-14H,2H2,1H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKMWORCAQVUCI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000135 | |
Record name | 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78904-85-5 | |
Record name | 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78904-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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